molecular formula C19H27N3O5 B2767704 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea CAS No. 894036-76-1

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea

Cat. No. B2767704
CAS RN: 894036-76-1
M. Wt: 377.441
InChI Key: SHRBDZRHICVBQU-UHFFFAOYSA-N
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Description

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea is a useful research compound. Its molecular formula is C19H27N3O5 and its molecular weight is 377.441. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

A compound related to the chemical structure of interest, specifically a coumarin derivative synthesized in a dioxin-ethanol medium, exhibited significant antioxidant activities. This derivative showed high scavenging activity against stable DPPH radical, reaching 80% at a concentration of 1000 μg/mL, which compares favorably to vitamin C, a standard antioxidant, which reached 92% DPPH radical scavenging activity at the same concentration. This indicates the potential of such compounds for antioxidant applications (Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, Ihab I. Al-khalifa, 2020).

Luminescent Sensing

Two Zn-MOFs (Metal-Organic Frameworks) synthesized using a related structural framework demonstrated high luminescence sensing performance towards various analytes in aqueous media, including antibiotics, cations, anions, and chemicals in simulated urine. This highlights the potential of such compounds for environmental monitoring and medical diagnostics, showcasing their utility in detecting a wide range of chemical substances efficiently (Guoxuan Xian et al., 2022).

Antimicrobial Activity

Novel derivatives, including substituted dibenzo dioxaphosphocin-6-yl ureas synthesized from similar structural frameworks, showed good antimicrobial activity. These compounds were synthesized through the reaction of hexachlorophene with different carbamidophosphoric acid dichlorides and exhibited promising results in antimicrobial assays, indicating their potential use in developing new antimicrobial agents (P. Haranath et al., 2004).

Synthesis and Characterization

Research on the synthesis and characterization of novel urea derivatives, including those derived from 2,6-dimethyl-3,5-pyridinedicarboxylic acid azides, revealed the potential for creating a variety of structurally diverse compounds. These studies provide insights into the chemical properties and reactions of urea-based compounds, laying the groundwork for further exploration of their applications in different scientific and industrial fields (E. Nesterova, A. S. Pugacheva, M. V. Voevudsky, 2012).

properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-propan-2-yloxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-13(2)25-7-3-6-20-19(24)21-14-10-18(23)22(12-14)15-4-5-16-17(11-15)27-9-8-26-16/h4-5,11,13-14H,3,6-10,12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRBDZRHICVBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.